REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:2]=1.C([Li])(C)(C)C.CCCCC.[I:25]I>O1CCCC1>[I:25][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][C:3]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
2.16 g
|
Type
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reactant
|
Smiles
|
N1=CC(=CC=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
16.35 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to −30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The dark brick-red solution was re-cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
to give a thick reaction mixture that
|
Type
|
STIRRING
|
Details
|
to stir
|
Type
|
WAIT
|
Details
|
The mixture was swirled at −78° C. for 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to −30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched by addition of H2O (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with solid Na2SO3 until a constant yellow color
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica eluting with 10%-20% ethyl acetate in dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |